11-Deoxymogroside IIIE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Deoxymogroside IIIE involves complex chemical reactions due to its intricate structure. The primary method of preparation is through biotransformation, where enzymes are used to convert precursor molecules into the desired compound . This method is preferred due to its specificity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves extraction from the dried powder of Siraitia grosvenorii using solvents like ethanol. The extract is then purified to isolate the specific mogrosides, including this compound .
Chemical Reactions Analysis
Types of Reactions
11-Deoxymogroside IIIE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and sweetness levels .
Scientific Research Applications
11-Deoxymogroside IIIE has a wide range of scientific research applications:
Chemistry: Used as a natural sweetener in food chemistry due to its intense sweetness.
Biology: Studied for its antioxidative and anti-inflammatory properties.
Medicine: Investigated for its potential in blood glucose modulation and as a therapeutic agent for diabetes.
Industry: Used in the production of natural sweeteners and health supplements
Mechanism of Action
The mechanism of action of 11-Deoxymogroside IIIE involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidation: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory: Inhibiting the production of pro-inflammatory cytokines.
Blood Glucose Modulation: Enhancing insulin sensitivity and reducing blood glucose levels
Comparison with Similar Compounds
11-Deoxymogroside IIIE is unique among mogrosides due to its specific structure and biological activities. Similar compounds include:
- 11-Deoxymogroside V
- 11-Deoxyisomogroside V
- 11-Deoxymogroside VI
These compounds share similar structural features but differ in their glycosylation patterns and biological activities .
Properties
Molecular Formula |
C48H82O18 |
---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 |
InChI Key |
VBXCGAFICHYWFL-KRPGNBASSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Origin of Product |
United States |
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